molecular formula C30H50O B14410103 Ergosta-5,24(28)-dien-3-ol, 23-ethyl-, (3beta)- CAS No. 82154-21-0

Ergosta-5,24(28)-dien-3-ol, 23-ethyl-, (3beta)-

Cat. No.: B14410103
CAS No.: 82154-21-0
M. Wt: 426.7 g/mol
InChI Key: GZYZMUDEXLFIHC-UKJHRJSGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ergosta-5,24(28)-dien-3-ol, 23-ethyl-, (3beta)- is a naturally occurring sterol found in various plants and marine organisms. It is a derivative of ergosterol, which is a key component of fungal cell membranes. This compound has garnered interest due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ergosta-5,24(28)-dien-3-ol, 23-ethyl-, (3beta)- typically involves the modification of ergosterol or other related sterols. One common method includes the use of chemical reagents to introduce the ethyl group at the 23rd position and the double bond at the 24(28) position. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired modifications.

Industrial Production Methods

Industrial production of Ergosta-5,24(28)-dien-3-ol, 23-ethyl-, (3beta)- may involve the extraction of the compound from natural sources such as plants or marine organisms. This process includes several steps such as extraction, purification, and crystallization to obtain the pure compound. Alternatively, large-scale chemical synthesis methods can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Ergosta-5,24(28)-dien-3-ol, 23-ethyl-, (3beta)- can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bonds to single bonds, altering the sterol structure.

    Substitution: Substitution reactions can introduce different functional groups at specific positions on the sterol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated sterols. Substitution reactions can result in a variety of functionalized sterol derivatives.

Scientific Research Applications

Ergosta-5,24(28)-dien-3-ol, 23-ethyl-, (3beta)- has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other sterol derivatives.

    Biology: Studied for its role in cell membrane structure and function.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of Ergosta-5,24(28)-dien-3-ol, 23-ethyl-, (3beta)- involves its interaction with cell membranes and various molecular targets. It can modulate membrane fluidity and permeability, affecting cellular processes. The compound may also interact with specific enzymes and receptors, influencing signaling pathways and biological activities.

Comparison with Similar Compounds

Ergosta-5,24(28)-dien-3-ol, 23-ethyl-, (3beta)- can be compared with other sterols such as:

    Ergosterol: A precursor in the biosynthesis of vitamin D2.

    Cholesterol: A key component of animal cell membranes.

    Stigmasterol: Found in plant cell membranes and used in the synthesis of steroid hormones.

Properties

CAS No.

82154-21-0

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-4-ethyl-6-methyl-5-methylideneheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C30H50O/c1-8-22(21(5)19(2)3)17-20(4)26-11-12-27-25-10-9-23-18-24(31)13-15-29(23,6)28(25)14-16-30(26,27)7/h9,19-20,22,24-28,31H,5,8,10-18H2,1-4,6-7H3/t20-,22?,24+,25+,26-,27+,28+,29+,30-/m1/s1

InChI Key

GZYZMUDEXLFIHC-UKJHRJSGSA-N

Isomeric SMILES

CCC(C[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(=C)C(C)C

Canonical SMILES

CCC(CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(=C)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.